molecular formula C13H17ClN2O2 B15230739 2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide

2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide

Cat. No.: B15230739
M. Wt: 268.74 g/mol
InChI Key: ZUKXEVOLGLXVLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide is a chemical compound that belongs to the class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which consists of a carbonyl group attached to a nitrogen atom. The compound features a 3-chlorophenyl group and a piperidin-3-yloxy group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide typically involves the reaction of 3-chlorophenylacetic acid with piperidin-3-ol in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with an amine, such as ammonia or a primary amine, to form the final acetamide product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions could convert the carbonyl group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines under basic conditions.

Major Products

    Oxidation: Formation of 3-chlorobenzoic acid or 3-chlorobenzaldehyde.

    Reduction: Formation of 2-(3-chlorophenyl)-2-(piperidin-3-yloxy)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide may have several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural features.

    Medicine: Investigated for its potential pharmacological properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide would depend on its specific biological target. Generally, compounds with similar structures may interact with receptors or enzymes, modulating their activity. The piperidine ring could play a role in binding to specific sites, while the chlorophenyl group may enhance the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-2-(piperidin-4-yloxy)acetamide
  • 2-(3-Chlorophenyl)-2-(morpholin-3-yloxy)acetamide
  • 2-(3-Chlorophenyl)-2-(pyrrolidin-3-yloxy)acetamide

Uniqueness

2-(3-Chlorophenyl)-2-(piperidin-3-yloxy)acetamide is unique due to the specific positioning of the piperidine ring and the chlorophenyl group. These structural features may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

2-(3-chlorophenyl)-2-piperidin-3-yloxyacetamide

InChI

InChI=1S/C13H17ClN2O2/c14-10-4-1-3-9(7-10)12(13(15)17)18-11-5-2-6-16-8-11/h1,3-4,7,11-12,16H,2,5-6,8H2,(H2,15,17)

InChI Key

ZUKXEVOLGLXVLK-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)OC(C2=CC(=CC=C2)Cl)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.